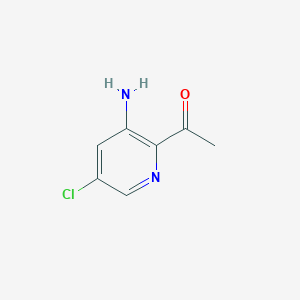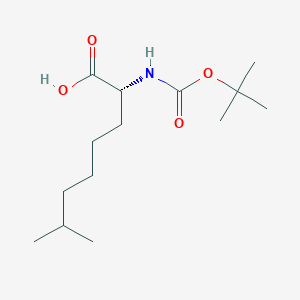
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is a complex organic compound often used in the field of organic synthesis and biochemistry. This compound is notable for its role in the synthesis of nucleotides and oligonucleotides, which are essential components in various biological and medical research applications.
Métodos De Preparación
The synthesis of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves several steps. The starting materials typically include protected nucleosides, which undergo a series of chemical reactions to introduce the cyanoethyl and diisopropylphosphoramidite groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is widely used in scientific research, particularly in the synthesis of nucleotides and oligonucleotides. These molecules are crucial for various applications in chemistry, biology, and medicine, including:
DNA and RNA synthesis: The compound is used to synthesize oligonucleotides, which are short DNA or RNA molecules used in genetic research and diagnostics.
Drug development: It plays a role in the development of nucleotide-based drugs, which can target specific genetic sequences.
Biotechnology: The compound is used in various biotechnological applications, such as gene editing and molecular diagnostics.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves its ability to act as a building block in the synthesis of nucleotides and oligonucleotides. The compound interacts with various enzymes and molecular targets involved in nucleotide synthesis, facilitating the formation of the desired DNA or RNA sequences. The specific pathways and molecular targets depend on the particular application and the type of nucleotide being synthesized.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite offers unique advantages in terms of its stability and reactivity. Similar compounds include:
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)phenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)dimethylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite These compounds share similar structures but differ in the substituents attached to the core molecule, which can affect their reactivity and suitability for specific applications.
Propiedades
Fórmula molecular |
C39H48N5O7P |
|---|---|
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-methoxy-2-[[[(4-methoxyphenyl)-diphenylmethyl]amino]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-27(2)44(28(3)4)52(49-25-13-23-40)51-35-33(50-37(36(35)48-6)43-24-22-34(45)42-38(43)46)26-41-39(29-14-9-7-10-15-29,30-16-11-8-12-17-30)31-18-20-32(47-5)21-19-31/h7-12,14-22,24,27-28,33,35-37,41H,13,25-26H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,52?/m1/s1 |
Clave InChI |
CNYGTXMHDPEDHG-SGXIJWRWSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



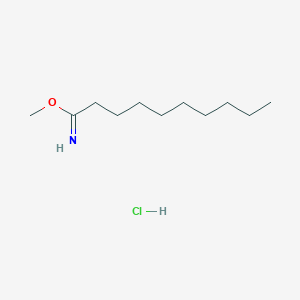

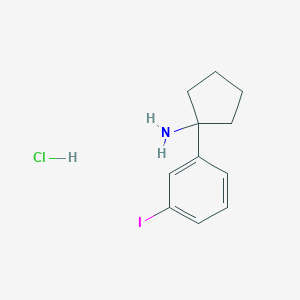
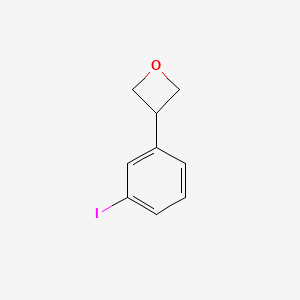
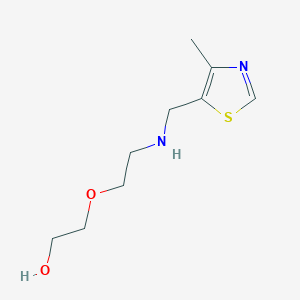

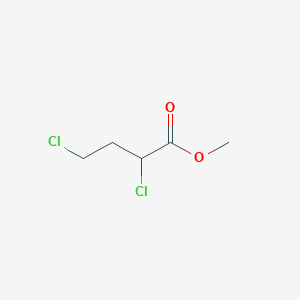

![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

